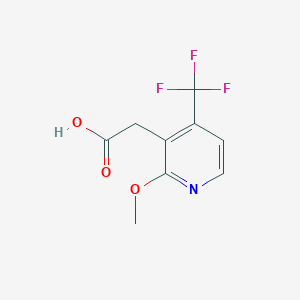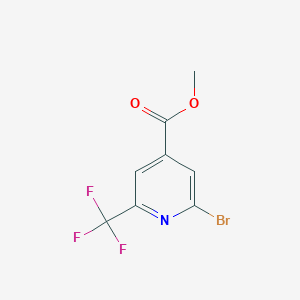
4-ブロモ-3-フルオロベンジル(シクロペンチル)カルバメート tert-ブチルエステル
概要
説明
Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopentyl group attached to a benzyl carbamate structure
科学的研究の応用
Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions with proteins or other biomolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules for various research purposes.
作用機序
Target of Action
It is known that similar compounds have been used for the synthesis of various derivatives with potential applications as anti-hiv agents .
Mode of Action
It is known that similar compounds undergo reactions at the benzylic position, involving free radical bromination and nucleophilic substitution .
Biochemical Pathways
It is known that similar compounds can influence various processes and reactions.
Result of Action
It is known that similar compounds have potential applications as anti-hiv agents .
Action Environment
It is known that similar compounds can be used in diverse experimentation environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
Bromination: The synthesis begins with the bromination of 3-fluorotoluene to obtain 4-bromo-3-fluorotoluene. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of Benzyl Carbamate: The next step involves the reaction of 4-bromo-3-fluorotoluene with tert-butyl chloroformate and a base such as triethylamine (TEA) to form tert-butyl 4-bromo-3-fluorobenzyl carbamate.
Cyclopentylation: Finally, the benzyl carbamate is reacted with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate.
Industrial Production Methods
Industrial production of tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification methods.
化学反応の分析
Types of Reactions
Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the carbamate group.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products with different nucleophiles replacing the bromine atom.
Reduction Reactions: Products with modified carbamate groups or dehalogenated compounds.
Oxidation Reactions: Products with additional functional groups such as hydroxyl or carbonyl groups.
類似化合物との比較
Similar Compounds
Tert-butyl 4-bromo-3-fluorobenzyl(cyclohexyl)carbamate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Tert-butyl 4-bromo-3-fluorobenzyl(methyl)carbamate: Similar structure but with a methyl group instead of a cyclopentyl group.
Tert-butyl 4-bromo-3-fluorobenzyl(phenyl)carbamate: Similar structure but with a phenyl group instead of a cyclopentyl group.
Uniqueness
Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
特性
IUPAC Name |
tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-cyclopentylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrFNO2/c1-17(2,3)22-16(21)20(13-6-4-5-7-13)11-12-8-9-14(18)15(19)10-12/h8-10,13H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUHKVUOPSTCKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Br)F)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















